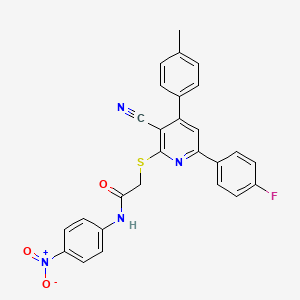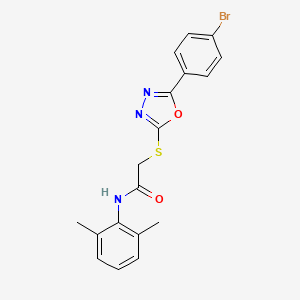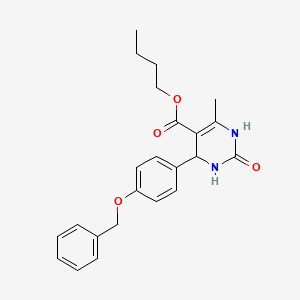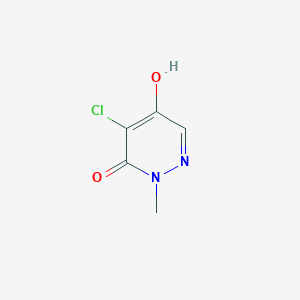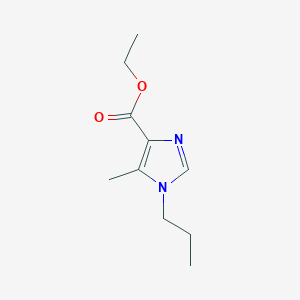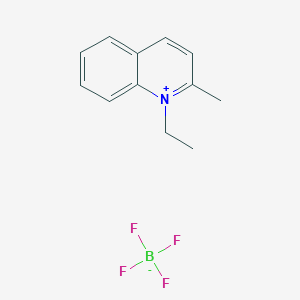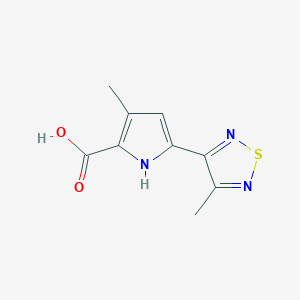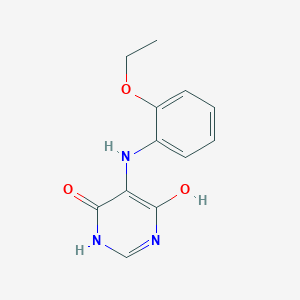
(3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield the corresponding dihydropyrazole.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)carboxylic acid
Reduction: (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1,2-dihydropyrazol-4-YL)methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of pyrazole compounds have been explored for their anti-inflammatory, analgesic, and anticancer properties. This compound may be studied for similar therapeutic applications.
Industry
In the industrial sector, this compound could be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.
相似化合物的比较
Similar Compounds
- (3-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
- (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
- (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-YL)methanol
Uniqueness
The uniqueness of (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern on the phenyl rings and the presence of both chlorine and fluorine atoms. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
618383-38-3 |
|---|---|
分子式 |
C16H10Cl2F2N2O |
分子量 |
355.2 g/mol |
IUPAC 名称 |
[3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H10Cl2F2N2O/c17-13-6-14(18)15(20)5-12(13)16-9(8-23)7-22(21-16)11-3-1-10(19)2-4-11/h1-7,23H,8H2 |
InChI 键 |
JGXVQWQSGKJROK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




